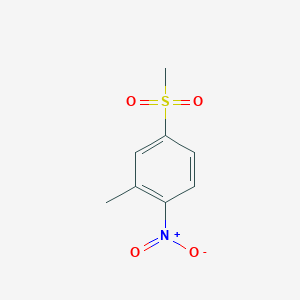
2-Methyl-4-(methylsulfonyl)-1-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(methylsulfonyl)-1-nitrobenzene is an organic compound with a complex structure that includes a nitro group, a methyl group, and a methylsulfonyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylsulfonyl)-1-nitrobenzene typically involves nitration and sulfonylation reactions. One common method starts with the nitration of toluene to form 2-methyl-1-nitrobenzene. This intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
2-Methyl-4-(methylsulfonyl)-1-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The methylsulfonyl group can be reduced to a methylthiol group using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Oxidation: 2-Methyl-4-(methylsulfonyl)-1-aminobenzene.
Reduction: 2-Methyl-4-(methylthiol)-1-nitrobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-4-(methylsulfonyl)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-4-(methylsulfonyl)-1-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methylsulfonyl group can also participate in reactions that modify the activity of enzymes and other proteins.
類似化合物との比較
Similar Compounds
2-Methyl-4-(methylsulfonyl)-1-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2-Methyl-4-(methylthiol)-1-nitrobenzene: Similar structure but with a methylthiol group instead of a methylsulfonyl group.
2-Methyl-4-(methylsulfonyl)-1-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
2-Methyl-4-(methylsulfonyl)-1-nitrobenzene is unique due to the presence of both a nitro group and a methylsulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
生物活性
2-Methyl-4-(methylsulfonyl)-1-nitrobenzene (CAS No. 252561-99-2) is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H9N1O4S1
- Molecular Weight : 215.23 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent. Its activity is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates that interact with biological macromolecules.
- Nitro Group Reduction : The nitro group can be reduced to an amino group, leading to the formation of reactive species that may induce apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, thus reducing inflammation.
Case Studies and Experimental Data
Several studies have explored the biological effects of this compound:
-
Anti-inflammatory Activity :
- In vitro experiments demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
- A study involving animal models of inflammation showed a decrease in paw edema when treated with this compound, suggesting systemic anti-inflammatory effects.
-
Anticancer Properties :
- Research indicated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
- In vivo studies revealed that administration of the compound significantly inhibited tumor growth in xenograft models, further supporting its anticancer potential.
Data Table: Biological Activity Summary
特性
IUPAC Name |
2-methyl-4-methylsulfonyl-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-6-5-7(14(2,12)13)3-4-8(6)9(10)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEONDRKRXPDGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














